5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide 5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20348403
InChI: InChI=1S/C11H5Cl3N4O2S2/c12-5-2-1-3-6(4-5)18-22(19,20)11-17-9-7(21-11)8(13)15-10(14)16-9/h1-4,18H
SMILES:
Molecular Formula: C11H5Cl3N4O2S2
Molecular Weight: 395.7 g/mol

5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

CAS No.:

Cat. No.: VC20348403

Molecular Formula: C11H5Cl3N4O2S2

Molecular Weight: 395.7 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide -

Specification

Molecular Formula C11H5Cl3N4O2S2
Molecular Weight 395.7 g/mol
IUPAC Name 5,7-dichloro-N-(3-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide
Standard InChI InChI=1S/C11H5Cl3N4O2S2/c12-5-2-1-3-6(4-5)18-22(19,20)11-17-9-7(21-11)8(13)15-10(14)16-9/h1-4,18H
Standard InChI Key NKDRNCJMAQFGHL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazolo[4,5-d]pyrimidine scaffold fused with a sulfonamide group at position 2 and a 3-chlorophenyl substituent at the nitrogen atom. Two chlorine atoms occupy positions 5 and 7 on the pyrimidine ring, contributing to electron-withdrawing effects that enhance reactivity and binding affinity. The sulfonamide group (-SO₂NH₂) improves solubility and bioavailability, a critical feature for drug design.

Key Structural Features:

  • Thiazolo[4,5-d]pyrimidine Core: A bicyclic system combining thiazole and pyrimidine rings.

  • Halogenation: Chlorine atoms at positions 5 and 7 increase electrophilicity and metabolic stability.

  • Sulfonamide Functionalization: Enhances hydrogen-bonding capacity and target interaction.

PropertyValue
CAS Number1000576-45-3
Molecular Weight409.7 g/mol
DensityNot reported
LogP (Partition Coefficient)Estimated >3 (lipophilic)
SolubilityLimited aqueous solubility

The compound’s lipophilicity (LogP >3) suggests favorable membrane permeability, a desirable trait for antimicrobial agents.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Core Formation: Cyclocondensation of 4,5-diaminopyrimidine with thiourea derivatives to form the thiazolo[4,5-d]pyrimidine core.

  • Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms at positions 5 and 7.

  • Sulfonylation: Reaction with 3-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to attach the sulfonamide group.

Optimization Parameters:

  • Temperature: 0–40°C during sulfonylation to prevent side reactions.

  • Solvent System: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Analytical Characterization

Advanced techniques confirm structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals aromatic proton environments, while ¹³C NMR confirms carbon skeleton connectivity.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 409.7.

  • X-ray Crystallography: Resolves spatial arrangement, confirming the thiazolo[4,5-d]pyrimidine conformation.

Biological Activity and Mechanism of Action

Antibacterial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Its mechanism involves:

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR), disrupting folate biosynthesis.

  • Cell Wall Synthesis Interference: Interaction with penicillin-binding proteins (PBPs) in bacterial membranes.

Structure-Activity Relationships (SAR)

  • Chlorine Substitutions: Removal of the 5- or 7-chloro groups reduces potency by >50%, highlighting their role in target binding.

  • Sulfonamide Modifications: Replacement with carboxamide decreases solubility and bioavailability.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for designing:

  • Antibacterial Agents: Derivatives with improved pharmacokinetics are under preclinical evaluation.

  • Anticancer Therapeutics: Preliminary studies show apoptosis induction in leukemia cell lines (IC₅₀ = 12 µM).

Patent Landscape

Patent CN102060862A outlines scalable synthesis methods, emphasizing industrial applicability. Competitor patents focus on analogous structures with methoxy or nitro groups, though these exhibit lower metabolic stability.

Comparative Analysis with Structural Analogues

Parameter5,7-Dichloro-N-(3-chlorophenyl) Derivative5,7-Dichloro-N-(p-tolyl) Derivative
Molecular Weight409.7 g/mol325.2 g/mol
Antibacterial MIC8–32 µg/mL16–64 µg/mL
Solubility in Water0.5 mg/mL1.2 mg/mL
LogP3.83.2

The 3-chlorophenyl variant’s superior activity stems from enhanced hydrophobic interactions with bacterial targets.

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